Ethyl 7-chloroimidazo[1,5-a]pyridine-3-carboxylate

Lipophilicity Drug Design ADME

Ethyl 7-chloroimidazo[1,5-a]pyridine-3-carboxylate (CAS 2091644-46-9, molecular formula C₁₀H₉ClN₂O₂, molecular weight 224.64 g/mol) is a heterocyclic compound belonging to the imidazo[1,5-a]pyridine family. The imidazo[1,5-a]pyridine scaffold is a nitrogen-fused bicyclic system that has attracted growing attention for its dual utility in medicinal chemistry—particularly as kinase inhibitors—and in materials science as a luminescent platform.

Molecular Formula C10H9ClN2O2
Molecular Weight 224.64 g/mol
Cat. No. B13685307
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 7-chloroimidazo[1,5-a]pyridine-3-carboxylate
Molecular FormulaC10H9ClN2O2
Molecular Weight224.64 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=NC=C2N1C=CC(=C2)Cl
InChIInChI=1S/C10H9ClN2O2/c1-2-15-10(14)9-12-6-8-5-7(11)3-4-13(8)9/h3-6H,2H2,1H3
InChIKeyVVWVPUPWHFNSIW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 7-Chloroimidazo[1,5-a]pyridine-3-carboxylate: Compound Identity, Scaffold Class, and Procurement-Relevant Characteristics


Ethyl 7-chloroimidazo[1,5-a]pyridine-3-carboxylate (CAS 2091644-46-9, molecular formula C₁₀H₉ClN₂O₂, molecular weight 224.64 g/mol) is a heterocyclic compound belonging to the imidazo[1,5-a]pyridine family . The imidazo[1,5-a]pyridine scaffold is a nitrogen-fused bicyclic system that has attracted growing attention for its dual utility in medicinal chemistry—particularly as kinase inhibitors—and in materials science as a luminescent platform [1] [2]. The 7-chloro substitution and the ethyl ester at the 3-position define the compound's physicochemical profile and its role as a synthetic building block for generating amide, acid, or further functionalized derivatives .

Why Ethyl 7-Chloroimidazo[1,5-a]pyridine-3-carboxylate Cannot Be Interchanged with In-Class Analogs or Regioisomers


Imidazo[1,5-a]pyridine-3-carboxylates are not functionally interchangeable, even among close structural analogs. The position of nitrogen atoms fundamentally alters the electronic structure: imidazo[1,5-a]pyridine and imidazo[1,2-a]pyridine are recognized as distinct pharmacophores with divergent biological target profiles [1]. Within the [1,5-a] series, the presence and position of the 7-chloro substituent modifies lipophilicity (logP of the core 7-chloroimidazo[1,5-a]pyridine is 1.69 versus 1.51 for the non-chlorinated ethyl imidazo[1,5-a]pyridine-3-carboxylate [2]), alters electronic distribution on the aromatic ring, and introduces a potential halogen-bond donor, which can impact target binding, metabolic stability, and chemical reactivity . Replacing the ethyl ester with the carboxylic acid (CAS 1159830-91-7) eliminates the ester's lipophilic handle and its utility in amide bond formation, while switching to the [1,2-a] regioisomer (CAS 1296201-68-7) changes the compound's pharmacological fingerprint from a kinase-inhibitor and luminescent scaffold to one historically explored for antibacterial applications [1] [3].

Quantitative Differentiation Evidence for Ethyl 7-Chloroimidazo[1,5-a]pyridine-3-carboxylate Against Its Closest Analogs


Increased Lipophilicity (logP 1.69) Versus Parent Non-Chlorinated Compound (logP 1.51)

The 7-chloro substituent on the imidazo[1,5-a]pyridine core increases the calculated logP by approximately 0.18 log units (1.69 for 7-chloroimidazo[1,5-a]pyridine vs. 1.51 for ethyl imidazo[1,5-a]pyridine-3-carboxylate [1]). This increase in lipophilicity can enhance passive membrane permeability and alter the compound's distribution profile in biological systems.

Lipophilicity Drug Design ADME

Scaffold Selectivity: Imidazo[1,5-a]pyridine Core Favors Kinase Inhibition Versus Imidazo[1,2-a]pyridine's Antibacterial Profile

The imidazo[1,5-a]pyridine scaffold is structurally primed for ATP-binding pocket interactions in kinases. In contrast, the imidazo[1,2-a]pyridine scaffold has been more extensively validated as a pharmacophore for antibacterial agents, including activity against Mycobacterium tuberculosis (MIC values ranging from 0.03 to 5.0 μM against H37Rv strain) . GSK-3β inhibitors derived from imidazo[1,5-a]pyridine-3-carboxamides have achieved IC₅₀ values as low as 7.53 μM, with optimized compounds reaching 70 nM [1]. The [1,5-a] regioisomer's nitrogen positioning creates a distinct hydrogen-bond acceptor pattern that favors interactions with the hinge region of kinases, providing a rationale for selecting this scaffold over the [1,2-a] isomer in kinase-targeted programs.

Kinase Inhibition GSK-3β IDO1 Scaffold Selectivity

Ethyl Ester vs. Carboxylic Acid: Differential Suitability for Amide Bond Formation and Downstream Modification

The ethyl ester at the 3-position of the target compound provides a reactive handle for direct aminolysis to generate amide derivatives—a key transformation for generating kinase inhibitor candidates, as demonstrated by the series of imidazo[1,5-a]pyridine-3-carboxamides with nanomolar activity against GSK-3β [1]. In contrast, the free carboxylic acid analog (7-chloroimidazo[1,5-a]pyridine-3-carboxylic acid, CAS 1159830-91-7, MW 196.59 g/mol ) requires activation with coupling reagents (e.g., HATU, EDCI) prior to amide bond formation, adding a synthetic step and potentially introducing racemization or side-product risks. The ester's greater solubility in organic solvents (compared to the acid) also facilitates purification by normal-phase chromatography.

Synthetic Chemistry Building Block Derivatization

Chlorine at Position 7 Enables Halogen-Bonding and Electrophilic Substitution for Late-Stage Functionalization

The chlorine atom at position 7 of the imidazo[1,5-a]pyridine core is not merely a steric placeholder; it acts as a halogen-bond donor that can enhance target binding affinity. In kinase inhibitor design, halogen bonds between chlorine and backbone carbonyl oxygens in the hinge region of kinases (e.g., GSK-3β) contribute to binding potency [1]. Additionally, the 7-chloro position is amenable to nucleophilic aromatic substitution, enabling late-stage diversification to introduce amines, ethers, or other groups. The 7-chloroimidazo[1,5-a]pyridine core scaffold (logP = 1.69) is more electron-deficient than its non-halogenated counterpart due to the inductive electron-withdrawing effect of chlorine, which can improve metabolic stability by reducing oxidative metabolism at adjacent positions .

Halogen Bonding Medicinal Chemistry Late-Stage Functionalization

Regioisomeric Differentiation: Imidazo[1,5-a]pyridine vs. Imidazo[1,2-a]pyridine Melting Point and Physical Form

The imidazo[1,5-a]pyridine regioisomer exhibits distinct solid-state properties compared to the [1,2-a] isomer. While the melting point of the target compound has not been publicly reported in primary literature, the structural isomer ethyl 7-chloroimidazo[1,2-a]pyridine-2-carboxylate (CAS 1204501-38-1) has a reported melting point of 177–179°C . The methyl ester analog methyl 7-chloroimidazo[1,5-a]pyridine-5-carboxylate has a melting point of approximately 189–192°C , indicating that the [1,5-a] series tends toward higher melting points, likely reflecting stronger crystal packing interactions. These physical differences have implications for storage, formulation, and purification protocols.

Physicochemical Properties Formulation Solid-State Characterization

High-Value Application Scenarios for Ethyl 7-Chloroimidazo[1,5-a]pyridine-3-carboxylate Based on Verified Differentiation Evidence


Kinase Inhibitor Lead Generation via Direct Amide Library Synthesis

The ethyl ester at position 3 enables direct aminolysis to generate diverse imidazo[1,5-a]pyridine-3-carboxamide libraries for screening against kinase targets such as GSK-3β, IDO1, or PI3Kα. This approach bypasses the carboxylic acid intermediate and leverages the scaffold's inherent affinity for the ATP-binding pocket, as demonstrated by published GSK-3β inhibitors with IC₅₀ values down to 70 nM [1]. The 7-chloro substituent provides a halogen-bond donor that can enhance hinge-region binding, a feature absent in the non-chlorinated parent compound .

Fluorescent Probe and Optoelectronic Material Development

Imidazo[1,5-a]pyridine derivatives are established luminescent scaffolds with applications in fluorescence imaging, OLEDs, and sensors [1]. The 7-chloro substitution modulates the electronic structure, potentially tuning emission wavelengths and quantum yields. The ethyl ester provides a convenient attachment point for further conjugation to targeting moieties or polymer matrices. This application exploits the imidazo[1,5-a]pyridine scaffold's unique photophysical properties, which are not replicated by the [1,2-a] regioisomer .

Late-Stage Functionalization for Structure-Activity Relationship (SAR) Expansion

The 7-chloro position is susceptible to nucleophilic aromatic substitution, enabling introduction of amines, alkoxy groups, or thioethers at a late stage of synthesis. This allows researchers to explore SAR around the pyridine ring without resynthesizing the entire imidazo[1,5-a]pyridine core. Compared to the non-halogenated parent compound, which lacks this reactive handle, the target compound offers a significant advantage in hit-to-lead optimization campaigns [1]. The increased lipophilicity (logP 1.69 vs. 1.51) also improves organic solvent compatibility for these transformations .

Selective Scaffold for Central Nervous System (CNS) Drug Discovery Programs

Imidazo[1,5-a]pyridine-based ligands have demonstrated activity against molecular targets associated with psychiatric and neurodegenerative diseases, including 5-HT receptor modulation and GSK-3β inhibition [1] . The moderate logP of the 7-chloro derivative (estimated ~2.0–2.5 for the full compound) falls within the optimal range for CNS penetration, and the chlorine atom can reduce metabolic liability at adjacent ring positions. This scaffold is preferred over the [1,2-a] isomer for CNS applications due to its distinct pharmacophore geometry and target engagement profile [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

15 linked technical documents
Explore Hub


Quote Request

Request a Quote for Ethyl 7-chloroimidazo[1,5-a]pyridine-3-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.